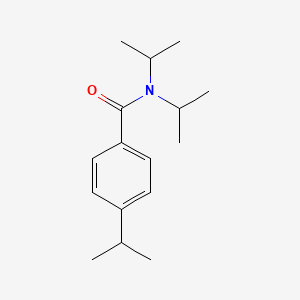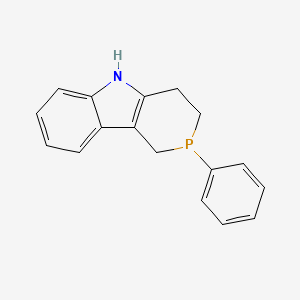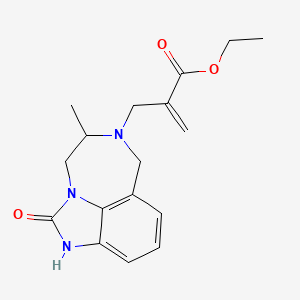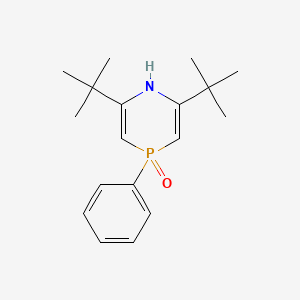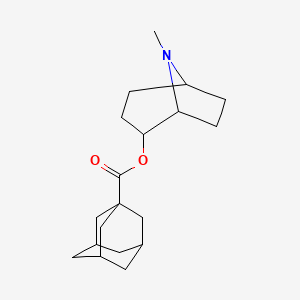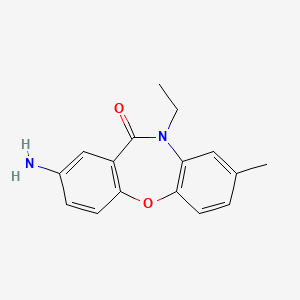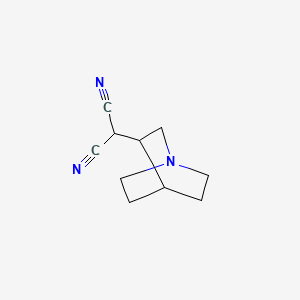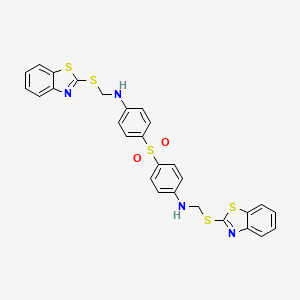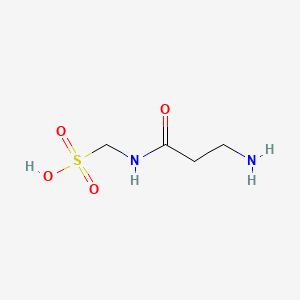
((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Reactants: Phenoxycarbonothioyl chloride, Thiolating agent (e.g., sodium thiolate)
- Conditions: Room temperature, inert atmosphere
- Reaction:
C6H5OCSCl+2RSH→C6H5OCS2R+HCl
Industrial Production Methods
Industrial production of ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is crucial to maintain product consistency and yield.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene typically involves the reaction of phenol with carbon disulfide and a suitable halogenating agent, such as phosphorus pentachloride (PCl(_{5})). The reaction proceeds through the formation of intermediate compounds, which are subsequently treated with thiolating agents to introduce the thioester groups.
-
Step 1: Formation of Phenoxycarbonothioyl Chloride
- Reaction:
C6H5OH+CS2+PCl5→C6H5OCSCl+POCl3+HCl
Reactants: Phenol, Carbon disulfide, Phosphorus pentachloride
Conditions: Reflux in an inert atmosphere
- Reaction:
化学反应分析
Types of Reactions
-
Oxidation:
- Reagents: Oxidizing agents such as hydrogen peroxide (H({2})O({2})) or potassium permanganate (KMnO(_{4}))
- Conditions: Mild to moderate temperatures
- Products: Sulfoxides and sulfones
-
Reduction:
- Reagents: Reducing agents such as lithium aluminum hydride (LiAlH({4})) or sodium borohydride (NaBH({4}))
- Conditions: Low temperatures, inert atmosphere
- Products: Thiols and alcohols
-
Substitution:
- Reagents: Nucleophiles such as amines or alkoxides
- Conditions: Room temperature to moderate heating
- Products: Substituted thioesters and ethers
Common Reagents and Conditions
- Oxidizing Agents: Hydrogen peroxide, potassium permanganate
- Reducing Agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Amines, alkoxides
科学研究应用
Chemistry
In chemistry, ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is explored for its potential as a biochemical probe. Its ability to interact with thiol-containing biomolecules makes it useful in studying protein function and enzyme activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its reactivity with thiol groups suggests possible applications in drug development, particularly in targeting cysteine residues in proteins.
Industry
Industrially, this compound is used in the production of polymers and advanced materials. Its ability to form stable thioester linkages makes it valuable in the synthesis of high-performance materials with unique mechanical and chemical properties.
作用机制
The mechanism of action of ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene involves its interaction with thiol groups in biomolecules. The compound can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This reactivity is exploited in various applications, from biochemical assays to therapeutic interventions.
相似化合物的比较
Similar Compounds
- Phenylcarbonothioylthio)pentanoic acid
- Dithiobenzoic acid
- Phenyl dithiocarbamate
Uniqueness
Compared to similar compounds, ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene stands out due to its multiple thioester groups and phenoxy functionality. This unique structure provides enhanced reactivity and versatility in chemical synthesis and material science applications.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can lead to new discoveries and advancements in multiple disciplines.
属性
CAS 编号 |
66787-03-9 |
|---|---|
分子式 |
C14H10O2S4 |
分子量 |
338.5 g/mol |
IUPAC 名称 |
O-phenyl (phenoxycarbothioyldisulfanyl)methanethioate |
InChI |
InChI=1S/C14H10O2S4/c17-13(15-11-7-3-1-4-8-11)19-20-14(18)16-12-9-5-2-6-10-12/h1-10H |
InChI 键 |
DGVTWRJWSFKBJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC(=S)SSC(=S)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


